chemical properties of 4-Fluorothiophene-2-carbonitrile
chemical properties of 4-Fluorothiophene-2-carbonitrile
A Strategic Scaffold for Metabolic Stability and Bioisosteric Design
Executive Summary
4-Fluorothiophene-2-carbonitrile (CAS 32431-77-9) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a bioisostere of 3-fluorobenzonitrile and related aromatics, it offers a unique combination of electronic modulation and metabolic robustness. The strategic placement of the fluorine atom at the C4 position, combined with the electron-withdrawing nitrile group at C2, creates a scaffold that is resistant to oxidative metabolism while maintaining a vector for further functionalization.
This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and application in high-value medicinal chemistry campaigns.[1]
Physicochemical Profile
The introduction of fluorine onto the thiophene ring significantly alters the physicochemical landscape of the molecule compared to its non-fluorinated parent. The C4-fluorine atom exerts a strong inductive withdrawing effect (
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 32431-77-9 | |
| Molecular Formula | C | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | Low melting point solid in high purity |
| LogP (Predicted) | ~1.76 | Moderate lipophilicity; suitable for CNS penetration |
| TPSA | 23.79 Å | Polar surface area dominated by nitrile nitrogen |
| H-Bond Acceptors | 2 | N (nitrile) and F |
| H-Bond Donors | 0 | |
| Electronic Effect | Deactivated Heterocycle | C2-CN and C4-F both withdraw electron density |
Synthetic Pathways[2][3][4][5]
The synthesis of 4-fluorothiophene-2-carbonitrile is non-trivial due to the difficulty of direct fluorination on the thiophene ring. Two primary routes are established: the Modern Transition-Metal Catalyzed Route (preferred for scalability) and the Classical Functional Group Interconversion Route (historical precedent).
3.1 Method A: Palladium-Catalyzed Cyanation (Preferred)
This route utilizes 2-bromo-4-fluorothiophene as the starting material. The pre-installed fluorine avoids the challenges of late-stage fluorination.
-
Precursor: 2-Bromo-4-fluorothiophene (derived from 2,4-dibromothiophene via selective lithiation/fluorination).
-
Reagents: Zn(CN)
, Pd(PPh ) (or Pd (dba) /dppf), DMF, 80-100°C. -
Mechanism: Oxidative addition of Pd(0) into the C2-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination to form the C2-CN bond.
3.2 Method B: Oxime Dehydration (Literature Route)
As noted in specific literature [1], this route constructs the nitrile from an aldehyde, which allows for flexible upstream manipulation of the halogenated core.
-
Step 1: Vilsmeier-Haack formylation of 3-fluorothiophene (directs to C2) to yield 4-fluorothiophene-2-carbaldehyde.
-
Step 2: Condensation with hydroxylamine to form the oxime.
-
Step 3: Dehydration using acetic anhydride or SOCl
to yield the nitrile.
Visualization: Synthetic Workflow
Figure 1: Comparative synthetic pathways. Method A (top) is generally preferred for convergent synthesis.
Reactivity & Functionalization[1][6]
The 4-fluorothiophene-2-carbonitrile scaffold presents three distinct vectors for chemical modification: the Nitrile Handle (C2) , the Thiophene C-H bonds (C5) , and the Fluorine Substituent (C4) .
4.1 The Nitrile Handle (C2)
The nitrile group is a versatile precursor for heterocycles and carbonyl derivatives.
-
Hydrolysis: Acidic or basic hydrolysis yields 4-fluorothiophene-2-carboxylic acid , a key intermediate for amide coupling.
-
Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH
) yields the primary amine , extending the carbon chain. -
Cyclization: Reaction with sodium azide (NaN
) yields the tetrazole , a classic carboxylic acid bioisostere with improved metabolic stability and lipophilicity.
4.2 The Thiophene Core (C5 Activation)
The C5 position (alpha to sulfur) is the most reactive site for electrophilic substitution and C-H activation.
-
Direct Arylation: The electron-withdrawing nature of the C2-CN and C4-F groups acidifies the C5-H bond, making it an excellent candidate for Pd-catalyzed C-H arylation (e.g., with aryl bromides).
-
Halogenation: Electrophilic bromination will selectively occur at C5, providing a handle for subsequent Suzuki or Buchwald couplings.
4.3 Stability of the C4-Fluorine
Unlike 5-fluorothiophene-2-carbonitrile, where the fluorine is para-like to the nitrile and susceptible to Nucleophilic Aromatic Substitution (S
Visualization: Reactivity Map
Figure 2: Functionalization logic. The C5 position (yellow) offers site-selective C-H functionalization, while the nitrile (blue derivatives) serves as a functional handle.
Medicinal Chemistry Applications
5.1 Bioisosterism
4-Fluorothiophene-2-carbonitrile serves as a bioisostere for 3-fluorobenzonitrile and 4-fluorobenzonitrile . The thiophene ring introduces a different bond angle (approx. 148° vs 120° in benzene), which can optimize binding in sterically constrained pockets.
5.2 Metabolic Blocking
The C4-fluorine atom is strategically placed to block metabolic oxidation. In non-fluorinated thiophenes, the C4/C5 positions are prone to oxidation by Cytochrome P450, leading to the formation of reactive thiophene S-oxides or epoxides, which are associated with hepatotoxicity [3].
-
Mechanism: The high strength of the C-F bond (approx. 116 kcal/mol) prevents oxidative attack at the C4 position.
-
Outcome: Extended half-life (
) and reduced formation of reactive metabolites (RM).
5.3 Case Study: Kinase Inhibition
In the development of kinase inhibitors (e.g., for VEGFR or p38 MAPK), the 2-cyanothiophene motif is often used to interact with the hinge region of the kinase ATP-binding pocket. The addition of the 4-fluoro group modulates the pKa of the NH in adjacent amide bonds (if converted to an amide) and alters the dipole moment, potentially strengthening hydrogen bonding interactions within the active site [4].
Safety and Handling
-
Hazards: Like many nitriles, this compound should be treated as potentially toxic by inhalation and ingestion. It may liberate HCN under strong acidic conditions or high heat.
-
Skin/Eye: Irritant. Fluorinated organics can possess enhanced skin permeability.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the thiophene ring can degrade under prolonged exposure to light and air.
References
-
Synthesis via Oxime Dehydration: ACS Omega2019 , 4, 9427–9433. "Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers" (Describes the synthesis of 4-fluorothiophene-2-carbonitrile from 2,3-dibromothiophene via oxime).[2] [2]
-
Nucleophilic Substitution Principles: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile" (Provides comparative context for SNAr reactivity in fluorinated nitriles).
-
Metabolic Toxicity of Thiophenes: Chemical Research in Toxicology2014 , 27, 3. "Bioactivation Potential of Thiophene-Containing Drugs".
-
Medicinal Utility of Fluorothiophenes: BenchChem Guide. "A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery".
